molecular formula C28H23NO8 B1244305 Lamellarin L

Lamellarin L

Cat. No. B1244305
M. Wt: 501.5 g/mol
InChI Key: KVCRPCFZFYJZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin L is a natural product found in Didemnum with data available.

Scientific Research Applications

Anticancer Properties

Lamellarin L, part of the hexacyclic pyrrole alkaloids family originally isolated from marine invertebrates, shows significant anticancer properties. Its mechanism involves the inhibition of several protein kinases relevant to cancer, such as cyclin-dependent kinases, dual-specificity tyrosine phosphorylation activated kinase 1A, casein kinase 1, glycogen synthase kinase-3, and PIM-1. The correlation between the effects of lamellarins on protein kinases and their action on cell death suggests that inhibition of specific kinases contributes to their cytotoxicity, indicating potential for optimization as kinase inhibitors (Baunbæk et al., 2008).

Mitochondrial Targeting in Cancer Cells

Lamellarin L demonstrates a pronounced cytotoxicity against a broad range of cancer cell lines, acting on cancer cell mitochondria to induce apoptosis. It induces early disruption of the inner mitochondrial transmembrane potential in leukemia cells, causing mitochondrial swelling and cytochrome c leakage. This mitochondrial targeting is independent of the nuclear factors, suggesting that lamellarin L can bypass certain forms of apoptosis resistance in tumor cells (Kluza et al., 2006).

Inhibition of Topoisomerase I

Lamellarin L is identified as an inhibitor of topoisomerase I, a nuclear enzyme over-expressed in deregulation disorders. It shows efficacy in the treatment of multi-drug resistant (MDR) tumor cells without mediated drug efflux. Furthermore, it exhibits immunomodulatory activity and selectivity towards melanoma cell lines (Pla, Albericio, & Álvarez, 2008).

Potential for Reversing Multidrug Resistance

Lamellarins, including lamellarin L, show promise in reversing multidrug resistance in tumor cells. They display good anti-tumor activity and can reverse the MDR phenotype, suggesting their use as a potential new source of anti-tumoral drugs active on resistant cells (Quesada, García Grávalos, & Fernández Puentes, 1996).

properties

Product Name

Lamellarin L

Molecular Formula

C28H23NO8

Molecular Weight

501.5 g/mol

IUPAC Name

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one

InChI

InChI=1S/C28H23NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-5,8-12,30-32H,6-7H2,1-3H3

InChI Key

KVCRPCFZFYJZMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

synonyms

lamellarin L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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